molecular formula C11H13ClO4 B8515562 3-(3-Chloro-2,4-dimethoxyphenyl)propionic acid

3-(3-Chloro-2,4-dimethoxyphenyl)propionic acid

Cat. No. B8515562
M. Wt: 244.67 g/mol
InChI Key: FFEBEYCAXAEYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-2,4-dimethoxyphenyl)propionic acid is a useful research compound. Its molecular formula is C11H13ClO4 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-2,4-dimethoxyphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-2,4-dimethoxyphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Chloro-2,4-dimethoxyphenyl)propionic acid

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

3-(3-chloro-2,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H13ClO4/c1-15-8-5-3-7(4-6-9(13)14)11(16-2)10(8)12/h3,5H,4,6H2,1-2H3,(H,13,14)

InChI Key

FFEBEYCAXAEYAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)O)OC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 3a (12.57 g, 51.88 mmol) in a mixture of MeOH (50 ml) and THF (200 ml) was hydrogenated at 50 psi in the presence of 10% Pd/C (0.3 g) for 4 h. The catalyst was removed by filtration through Celite and the filtrate was concentrated to afford 12.6 g (51.5 mmol, 99% yield) of analytically pure (HPLC, 1H NMR) 4a as a white solid. 1H NMR (DMSO-d6): δ 7.15 (d, J=8.6 Hz, 1H), 6.86 (d, J=8.6 Hz, 1H), 3.81 (s, 3H), 3.75 (s, 3H), 2.78 (t, J=7.5 Hz, 2H), 2.49 (t, J=7.5 Hz, 2H).
Name
Quantity
12.57 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Name
Yield
99%

Synthesis routes and methods II

Procedure details

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